molecular formula C8H12O4 B098557 Monobutyl fumarate CAS No. 16062-88-7

Monobutyl fumarate

Cat. No.: B098557
CAS No.: 16062-88-7
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-SNAWJCMRSA-N
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Description

Monobutyl fumarate is an organic compound with the molecular formula C8H12O4 . It is a monobutyl ester of fumaric acid, which is a naturally occurring organic acid found in various plants and fungi. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyl fumarate can be synthesized through the esterification of fumaric acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to achieve the desired yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The process involves the continuous addition of fumaric acid and butanol into a reactor, followed by the removal of water formed during the reaction. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Monobutyl fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Monobutyl fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is explored for its potential therapeutic applications in treating conditions such as psoriasis and multiple sclerosis.

    Industry: It is used in the production of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of monobutyl fumarate involves its interaction with various molecular targets and pathways. It is known to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating Nrf2, this compound enhances the expression of antioxidant enzymes and reduces inflammation .

Comparison with Similar Compounds

Monobutyl fumarate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ester structure, which

Properties

IUPAC Name

(E)-4-butoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVMEACOLCUCK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071211, DTXSID40893433
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16062-88-7, 68186-71-0
Record name Monobutyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16062-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016062887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1-butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOBUTYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4KZW2ORV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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